![molecular formula C14H17N3O B2405332 2-(4-Methoxypiperidin-1-yl)quinoxaline CAS No. 2034607-04-8](/img/structure/B2405332.png)
2-(4-Methoxypiperidin-1-yl)quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The compound “2-(4-Methoxypiperidin-1-yl)quinoxaline” is a derivative of quinoxaline .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Scientific Research Applications
- Researchers have investigated the potential of 2-(4-Methoxypiperidin-1-yl)quinoxaline as an anti-cancer agent. Its ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for cancer therapy .
- The compound has demonstrated antimicrobial properties against various microorganisms. Studies have explored its effectiveness against bacteria, fungi, and viruses, highlighting its potential as an antimicrobial agent .
- Investigations suggest that 2-(4-Methoxypiperidin-1-yl)quinoxaline may exhibit anti-convulsant effects. Researchers have studied its impact on seizure models, aiming to develop novel treatments for epilepsy .
- Quinoxaline derivatives, including this compound, have been evaluated for their anti-tuberculosis activity. Their ability to target Mycobacterium tuberculosis makes them valuable in the fight against tuberculosis .
- Some studies have explored the potential of quinoxaline derivatives as anti-malarial agents. Their mode of action against Plasmodium parasites is of interest for malaria treatment .
- Leishmaniasis, caused by protozoan parasites, remains a global health concern. Researchers have investigated the efficacy of quinoxaline derivatives, including 2-(4-Methoxypiperidin-1-yl)quinoxaline, against Leishmania species .
- The compound has been evaluated for its anti-HIV potential. Understanding its interactions with viral proteins and inhibition mechanisms is crucial for developing effective anti-HIV therapies .
- Quinoxaline derivatives may possess anti-inflammatory properties. Researchers have explored their impact on inflammatory pathways, aiming to develop novel anti-inflammatory drugs .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
These diverse applications highlight the significance of 2-(4-Methoxypiperidin-1-yl)quinoxaline in scientific research. Its multifaceted properties make it a valuable scaffold for drug discovery and therapeutic development. If you need further details or additional fields, feel free to ask! 😊 .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLSAYIQPIOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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